Cas no 1314707-97-5 (1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid)

1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-1847654
- 1-(4-fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid
- 1314707-97-5
- 1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid
-
- インチ: 1S/C11H10FNO4/c12-8-3-2-7(6-9(8)13(16)17)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
- InChIKey: OZUFQRNYLWAOIO-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1[N+](=O)[O-])C1(C(=O)O)CCC1
計算された属性
- 精确分子量: 239.05938596g/mol
- 同位素质量: 239.05938596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 337
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.1Ų
- XLogP3: 2.2
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847654-0.5g |
1-(4-fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid |
1314707-97-5 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1847654-0.25g |
1-(4-fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid |
1314707-97-5 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1847654-2.5g |
1-(4-fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid |
1314707-97-5 | 2.5g |
$2014.0 | 2023-09-19 | ||
Enamine | EN300-1847654-10.0g |
1-(4-fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid |
1314707-97-5 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-1847654-0.05g |
1-(4-fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid |
1314707-97-5 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1847654-1.0g |
1-(4-fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid |
1314707-97-5 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-1847654-0.1g |
1-(4-fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid |
1314707-97-5 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1847654-1g |
1-(4-fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid |
1314707-97-5 | 1g |
$1029.0 | 2023-09-19 | ||
Enamine | EN300-1847654-10g |
1-(4-fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid |
1314707-97-5 | 10g |
$4421.0 | 2023-09-19 | ||
Enamine | EN300-1847654-5g |
1-(4-fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid |
1314707-97-5 | 5g |
$2981.0 | 2023-09-19 |
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid 関連文献
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid (CAS No. 1314707-97-5)
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid (CAS No. 1314707-97-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclobutane ring and a nitrophenyl moiety, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting inflammatory diseases and metabolic disorders, which are among the most searched health topics globally.
The compound’s 4-fluoro-3-nitrophenyl group enhances its reactivity, enabling precise modifications for tailored applications. This characteristic aligns with the growing demand for highly functionalized intermediates in medicinal chemistry, a trend frequently highlighted in AI-driven literature analyses. Its carboxylic acid functionality further allows for conjugation with other molecules, a feature critical for developing prodrugs or targeted delivery systems—an area of intense interest in modern therapeutics.
In agrochemical research, 1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid is studied for its potential as a precursor to novel pesticides. With sustainability being a hot topic, its role in creating eco-friendly crop protection agents is under scrutiny. The nitro and fluoro substituents contribute to the compound’s bioactivity, which could lead to lower application doses, reducing environmental impact—a key concern among consumers and regulators alike.
From a synthetic chemistry perspective, the compound’s cyclobutane ring offers steric constraints that are valuable for studying ring strain effects in reaction mechanisms. This aspect is frequently queried in academic forums and search engines, reflecting its relevance in advancing theoretical and applied chemistry. Additionally, its nitrophenyl group is a common motif in photodynamic therapy research, another trending topic due to the rise of non-invasive treatment modalities.
Analytical challenges associated with CAS No. 1314707-97-5, such as purification and stability under varying pH conditions, are often discussed in technical circles. These discussions align with frequent searches for compound handling best practices and storage recommendations, emphasizing the need for detailed technical guidance in the field. Advanced techniques like HPLC and NMR are typically employed to characterize this compound, ensuring its suitability for high-value applications.
The commercial availability of 1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid is limited but growing, driven by demand from contract research organizations (CROs) and academic labs. This scarcity has spurred interest in cost-effective synthesis routes, a topic frequently explored in patent literature and AI-curated research summaries. Scalability and yield optimization remain focal points for manufacturers aiming to meet the needs of drug discovery pipelines.
In summary, 1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid (CAS No. 1314707-97-5) represents a versatile building block with broad applicability in life sciences. Its alignment with trending research areas—such as green chemistry, personalized medicine, and sustainable agriculture—ensures its continued relevance. As interdisciplinary collaborations expand, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and industry today.
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